An In-depth Technical Guide on the Core Chemical Structure of Flavidinin
An In-depth Technical Guide on the Core Chemical Structure of Flavidinin
Disclaimer: Extensive research for a chemical compound named "Flavidinin" with the molecular formula C16H14O3 reveals a significant lack of specific scientific literature, quantitative data, and detailed experimental protocols. The available information is sparse and appears to be conflated with a similarly named compound, "Flavidin" (C15H12O3). This guide will present the limited information available for Flavidinin and, for illustrative purposes, will draw upon data and protocols for the broader class of flavonoids and related phenanthrene compounds to provide a relevant technical overview for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Flavidinin is a naturally occurring compound reportedly isolated from orchid species such as Acampe praemorsa and Coelogyne ovalis. Based on available database entries, its chemical identity is summarized below.
| Identifier | Value | Source |
| Compound Name | Flavidinin | - |
| Molecular Formula | C16H14O3 | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| IUPAC Name | 6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol | [1] |
| Monoisotopic Mass | 254.094 Da | [1] |
| XlogP | 3.0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Formal Charge | 0 | [1] |
Biological Activity of Related Flavonoids
While specific quantitative biological data for Flavidinin is not available in the public domain, flavonoids as a class are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The activities are highly dependent on their specific structure. Below is a table of representative quantitative data for other flavonoids to illustrate the typical potency of this class of compounds.
| Compound | Biological Activity | Assay | IC50 Value |
| Quercetin | Anticancer | Colon cancer cell line | 23.1 - 160 µM[2] |
| Luteolin | Antioxidant | DPPH radical scavenging | ~10 µM |
| Apigenin | Anti-inflammatory | LPS-stimulated macrophages (NO production) | ~15 µM |
| Kaempferol | Anticancer | Breast cancer cell line | 10 - 50 µM[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of Flavidinin have not been published. However, the following sections describe general methodologies that would be applicable for the study of Flavidinin or similar natural products.
General Protocol for Isolation of Phenanthrenes from Plant Material
This protocol is a representative example for the isolation of compounds from orchids, the natural source of Flavidinin.
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Extraction:
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Air-dry and powder the plant material (e.g., whole plant or specific parts like pseudobulbs).
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Macerate the powdered material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
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Solvent Partitioning:
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Suspend the crude extract in a water-methanol mixture.
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Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
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Concentrate each fraction to yield the respective solvent extracts.
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Chromatographic Separation:
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Subject the bioactive fraction (e.g., the ethyl acetate extract) to column chromatography on silica gel.
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Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
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Collect fractions and monitor them by thin-layer chromatography (TLC).
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Pool fractions with similar TLC profiles.
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Purification:
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Further purify the pooled fractions using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
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Structure Elucidation:
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Determine the structure of the isolated pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
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Protocol for In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common and reliable method to assess the antioxidant potential of a compound.
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Preparation of Reagents:
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Prepare a stock solution of the test compound (e.g., Flavidinin) in a suitable solvent (e.g., methanol or DMSO).
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Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
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Assay Procedure:
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In a 96-well plate, add a series of dilutions of the test compound to the wells.
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Add the DPPH solution to each well.
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Include a positive control (e.g., ascorbic acid or quercetin) and a blank (solvent without the test compound).
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Incubate the plate in the dark at room temperature for 30 minutes.
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Data Analysis:
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Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
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Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
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Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.
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Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
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Cell Culture:
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Culture a suitable macrophage cell line (e.g., RAW 264.7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
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Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment:
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Treat the cells with various concentrations of the test compound for a pre-incubation period (e.g., 1 hour).
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Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.
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Incubate for 24 hours.
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Nitrite Measurement (Griess Assay):
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Collect the cell culture supernatant.
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Add Griess reagent to the supernatant.
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Incubate at room temperature for 15 minutes.
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Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
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Data Analysis:
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Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
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Determine the inhibitory effect of the compound on NO production and calculate the IC50 value.
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Cell Viability Assay:
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Perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
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Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the discovery of bioactive natural products, a process that would be applicable to the investigation of Flavidinin.
Caption: A generalized workflow for the isolation and characterization of bioactive natural products.
References
- 1. 6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | C29H32O18 | CID 162854963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15-Methoxy-2,6,14,17-tetramethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | C27H38O11 | CID 5240463 - PubChem [pubchem.ncbi.nlm.nih.gov]
